

Application Note: Comprehensive Mass Spectrometry Analysis of the Synthetic Peptide "TYMPVEEGEYIVNISYADQPKKNSPFTAKKQPGPKVDLSGVKAYGPG"

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Compound of Interest

Compound Name:

Compound Name:

LSGVKAYGPG

Cat. No.:

B1578203

TYMPVEEGEYIVNISYADQPKKNSPFTAKKQPGPKVD

LSGVKAYGPG

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Audience: Researchers, scientists, and drug development professionals.

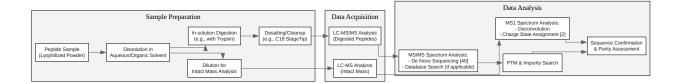
Introduction

Mass spectrometry (MS) is an indispensable analytical technique for the detailed characterization of peptides and proteins.[1] For novel or synthetic peptides, such as "TYMPVEEGEYIVNISYADQPKKNSPFTAKKQPGPKVDLSGVKAYGPG," mass spectrometry is crucial for confirming its primary sequence, assessing purity, and identifying any post-translational modifications (PTMs) or unexpected chemical alterations.[2][3] This application note provides a comprehensive set of protocols for the thorough analysis of this peptide using a bottom-up proteomics approach coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4] [5] The methodologies detailed herein are designed to provide researchers and drug development professionals with a robust framework for ensuring the identity and quality of synthetic peptides.

The workflow begins with initial characterization by intact mass analysis to confirm the molecular weight. This is followed by enzymatic digestion and subsequent tandem mass spectrometry to verify the amino acid sequence. [6][7] Finally, data analysis strategies, including de novo sequencing and open modification searches, are employed to provide a comprehensive characterization of the peptide. [8][9]

Experimental and Data Analysis Workflow

The overall workflow for the mass spectrometry analysis of the target peptide is depicted below. This process encompasses sample preparation, data acquisition via LC-MS/MS, and subsequent data analysis to confirm the peptide's identity and characteristics.



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Figure 1: A schematic of the experimental workflow for the mass spectrometry analysis of a synthetic peptide.

Data Presentation

Quantitative and qualitative data derived from the mass spectrometry analysis should be organized into clear, concise tables for straightforward interpretation and comparison.

Table 1: Intact Molecular Weight Confirmation

This table compares the theoretical monoisotopic and average masses of the peptide with the experimentally observed masses obtained from deconvolution of the MS1 spectrum.

Parameter	Theoretical Mass (Da)	Observed Mass (Da)	Mass Error (ppm)
Monoisotopic Mass	5615.83	[Enter Value]	[Calculate]
Average Mass	5619.41	[Enter Value]	[Calculate]

Table 2: Sequence Confirmation via Tandem MS of Tryptic Peptides

Following in-solution digestion, the resulting fragments are analyzed by MS/MS. The observed fragment masses are compared to theoretical values to confirm the sequence. An abbreviated example is shown.

Tryptic Peptide Sequence	Precursor m/z (Observed)	Precursor Charge	Fragment Ion	Theoretical m/z	Observed m/z	Mass Error (ppm)
AYGPG	[Enter Value]	[Enter Value]	y1	164.0863	[Enter Value]	[Calculate]
b2	219.1182	[Enter Value]	[Calculate]			
y2	221.1077	[Enter Value]	[Calculate]			
KKNSPFTAK	[Enter Value]	[Enter Value]	y1	175.1190	[Enter Value]	[Calculate]
b2	273.1717	[Enter Value]	[Calculate]			
				-		

Table 3: Analysis of Potential Post-Translational Modifications (PTMs)

The data should be scrutinized for mass shifts corresponding to common PTMs or chemical modifications that may occur during synthesis or storage.

Modification	Mass Shift (Da)	Potential Site(s)	Observed (Yes/No)
Oxidation	+15.9949	M, Y, W	[Enter Value]
Deamidation	+0.9840	N, Q	[Enter Value]
Phosphorylation	+79.9663	S, T, Y	[Enter Value]
Acetylation (N-term)	+42.0106	N-terminus	[EnterValue]





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Experimental Protocols

Protocol 1: Sample Preparation for Intact Mass Analysis

- Reconstitution: Reconstitute the lyophilized peptide in a solvent appropriate for both solubility and LC-MS analysis. A common starting point is 50% acetonitrile in 0.1% formic acid. Prepare a stock solution at a concentration of 1 mg/mL.
- Dilution: From the stock solution, prepare a working solution for injection by diluting to a final concentration of 1-10 μg/mL in the same solvent. The optimal concentration may need to be determined empirically.
- · Vortex and Centrifuge: Gently vortex the solution to ensure homogeneity and centrifuge briefly to pellet any insoluble material.

Protocol 2: In-solution Tryptic Digestion for Sequence Confirmation

- Denaturation and Reduction: To 10 μg of the peptide in a solution containing 50 mM ammonium bicarbonate, add Dithiothreitol (DTT) to a final concentration of 10 mM. Incubate at 56°C for 30 minutes. This step is crucial if disulfide bonds are suspected.[10]
- Alkylation: Cool the sample to room temperature. Add iodoacetamide to a final concentration of 20 mM and incubate in the dark for 30 minutes. This step prevents the reformation of disulfide bonds.[11]
- Digestion: Add sequencing-grade trypsin at a 1:50 enzyme-to-substrate ratio (w/w). Incubate overnight at 37°C.
- Quenching: Stop the digestion by adding formic acid to a final concentration of 1%.
- Cleanup: Desalt the digested peptides using a C18 StageTip or equivalent solid-phase extraction method to remove salts and other contaminants prior to LC-MS/MS analysis.[12]

Protocol 3: LC-MS/MS Data Acquisition

- Liquid Chromatography (LC) System: Utilize a nano- or micro-flow HPLC system.
 - Column: C18 reversed-phase column (e.g., 75 μm ID x 15 cm).
 - Mobile Phase A: 0.1% formic acid in water.
 - Mobile Phase B: 0.1% formic acid in 80% acetonitrile.
 - o Gradient: A linear gradient from 5% to 40% Mobile Phase B over 60 minutes at a flow rate of 300 nL/min.
- Mass Spectrometer: A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) is recommended.[13]
 - $\circ~$ Ionization Mode: Positive ion mode using electrospray ionization (ESI).
 - MS1 Scan: Acquire full MS scans from m/z 350–2000 with a resolution of >60,000.
 - MS/MS Scan (Data-Dependent Acquisition): Select the top 10-20 most intense precursor ions from the MS1 scan for fragmentation.
 - Fragmentation: Use Higher-energy Collisional Dissociation (HCD) or Collision-Induced Dissociation (CID).
 - Dynamic Exclusion: Set a dynamic exclusion of 30 seconds to prevent repeated fragmentation of the same precursor.

Protocol 4: Data Analysis



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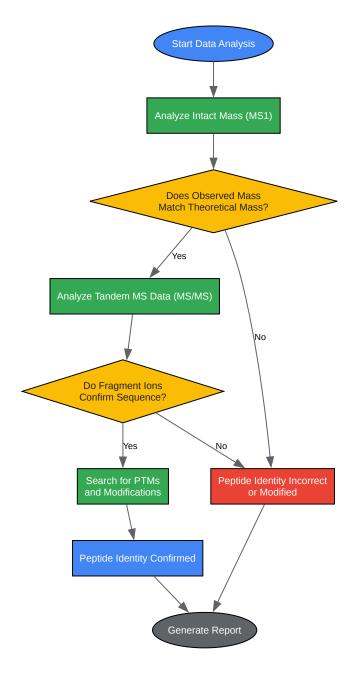
- Intact Mass Deconvolution: Use appropriate software to deconvolute the charge state envelope from the MS1 spectrum of the intact peptide to determine the neutral monoisotopic mass.
- De Novo Sequencing: For the MS/MS data from the digested sample, use de novo sequencing algorithms (e.g., PEAKS, Novor) to determine the amino acid sequence of the tryptic peptides directly from the fragmentation spectra without relying on a database.

 [14]
- Sequence Verification: Align the de novo derived sequences to reconstruct the full peptide sequence and verify it against the
 expected sequence.
- PTM and Impurity Analysis: Perform an open modification search to identify any unexpected mass shifts that could indicate post-translational modifications, chemical adducts, or impurities.[15]

Data Interpretation Logic

The following diagram illustrates the logical flow for interpreting the mass spectrometry data to either confirm or reject the peptide's identity.





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Figure 2: Logical workflow for the interpretation of mass spectrometry data.

Conclusion

The protocols and workflows described in this application note provide a robust and systematic approach for the comprehensive mass spectrometric analysis of the synthetic peptide "TYMPVEEGEYIVNISYADQPKKNSPFTAKKQPGPKVDLSGVKAYGPG." By combining intact mass analysis with tandem mass spectrometry of enzymatically digested fragments, researchers can confidently verify the peptide's sequence, determine its purity, and identify any potential modifications. This level of detailed characterization is essential for ensuring the quality and reliability of peptides used in research and drug development.



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